molecular formula C8H5BrClNOS B6298607 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole CAS No. 2168019-41-6

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole

Cat. No.: B6298607
CAS No.: 2168019-41-6
M. Wt: 278.55 g/mol
InChI Key: DYSYDSNILSUNGB-UHFFFAOYSA-N
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Description

“6-Bromo-2-chloro-5-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H5BrClNOS . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzo[d]thiazole core with bromine, chlorine, and methoxy functional groups attached at the 6th, 2nd, and 5th positions, respectively .


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . Its molecular weight is 278.55 g/mol .

Scientific Research Applications

Anticonvulsant Agents

  • A study demonstrated the synthesis of quinazolino-benzothiazoles, where derivatives of benzo[d]thiazole, including those structurally similar to 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole, were evaluated for their anticonvulsant properties. Notably, specific derivatives exhibited significant activity against seizures without signs of neurotoxicity and hepatotoxicity, suggesting their potential as anticonvulsant agents (Ugale et al., 2012).

Synthesis and Structural Analysis

  • Another research focused on the synthesis and crystal structure analysis of derivatives related to benzo[d]thiazole, demonstrating a novel synthetic route and structural stabilization mechanisms through non-classical hydrogen bonds (Du & Wu, 2020).

Reactivity Studies

  • The reactivity of halogenobenzofurazans and halogenonitrobenzofurazans with nucleophiles was studied, which is relevant for understanding the chemical behavior of halogenated benzo[d]thiazoles in various reactions (Monte et al., 1971).

Antiproliferative Activity

  • Research on the synthesis of 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles highlighted the potential of these compounds for antiproliferative activity, indicating the importance of the structural motif in developing therapeutic agents (Narayana et al., 2010).

Antimicrobial and Anticancer Properties

  • The synthesis and evaluation of thiazole and 2-thioxoimidazolidinone derivatives, including those with methoxy groups, for their antibacterial and anticancer properties, further illustrate the broad utility of these compounds in medicinal chemistry (Sherif et al., 2013).

Mechanism of Action

While the specific mechanism of action for “6-Bromo-2-chloro-5-methoxybenzo[d]thiazole” is not available, benzo[d]thiazole compounds have been studied for their potential as quorum sensing inhibitors in Gram-negative bacteria .

Future Directions

The future directions for “6-Bromo-2-chloro-5-methoxybenzo[d]thiazole” and similar compounds could involve further exploration of their potential as quorum sensing inhibitors . This could lead to the development of new strategies for controlling bacterial infections.

Properties

IUPAC Name

6-bromo-2-chloro-5-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNOS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSYDSNILSUNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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